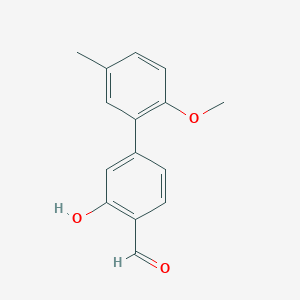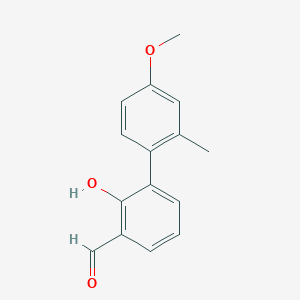
2-Formyl-4-(3-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4-(3-methylthiophenyl)phenol, 95% (2F4MTP) is a compound that has been used in scientific research for a variety of purposes. It is a phenolic compound that is composed of an aromatic ring with a formyl group and a methylthiophenyl group attached. 2F4MTP has a melting point of around 100°C and is soluble in most organic solvents. 2F4MTP has been used in a range of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in oxidation reactions, and as a fluorescent probe for monitoring biological processes.
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-(3-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in oxidation reactions, and as a fluorescent probe for monitoring biological processes. 2-Formyl-4-(3-methylthiophenyl)phenol, 95% has also been used as a starting material for the synthesis of other compounds, such as 2-hydroxy-4-(3-methylthiophenyl)phenol and 2-formyl-4-(3-methylthiophenyl)benzene.
Wirkmechanismus
2-Formyl-4-(3-methylthiophenyl)phenol, 95% has been used as a catalyst in a variety of oxidation reactions. In these reactions, the phenolic group of 2-Formyl-4-(3-methylthiophenyl)phenol, 95% acts as an electrophile, while the methylthiophenyl group acts as a nucleophile. The reaction occurs when the nucleophile attacks the electrophile, resulting in the formation of an oxonium ion. This oxonium ion then reacts with another nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-Formyl-4-(3-methylthiophenyl)phenol, 95% has been used in a variety of biochemical and physiological studies. It has been used as a fluorescent probe to monitor the activity of enzymes, as well as to study the structure and function of proteins. 2-Formyl-4-(3-methylthiophenyl)phenol, 95% has also been used to study the effects of oxidative stress on cells, as well as to investigate the role of reactive oxygen species in the regulation of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-4-(3-methylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of reactions. Additionally, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% is soluble in most organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% is not very stable and can degrade in the presence of light or heat.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Formyl-4-(3-methylthiophenyl)phenol, 95% in scientific research. For example, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% could be used to study the effects of oxidative stress on cells, or to investigate the role of reactive oxygen species in the regulation of cellular processes. Additionally, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% could be used as a fluorescent probe to monitor the activity of enzymes, or to study the structure and function of proteins. Finally, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% could be used as a starting material for the synthesis of other compounds, such as 2-hydroxy-4-(3-methylthiophenyl)phenol and 2-formyl-4-(3-methylthiophenyl)benzene.
Synthesemethoden
2-Formyl-4-(3-methylthiophenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the condensation of thiophene-3-carboxaldehyde with 2-hydroxybenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as piperidine or pyridine, at temperatures between 80-120°C. The reaction mixture is then cooled and the resulting product is purified by recrystallization. Other methods for synthesizing 2-Formyl-4-(3-methylthiophenyl)phenol, 95% include the reaction of thiophene-3-carboxaldehyde with 2-formylbenzaldehyde, or the reaction of thiophene-3-carboxaldehyde with 2-hydroxybenzyl alcohol.
Eigenschaften
IUPAC Name |
2-hydroxy-5-(3-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTBZNBTHNJNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














